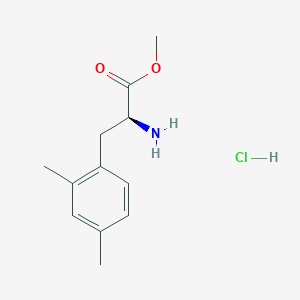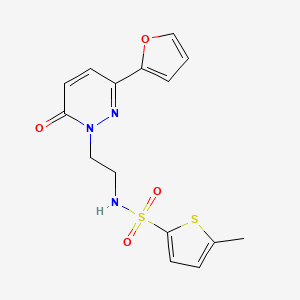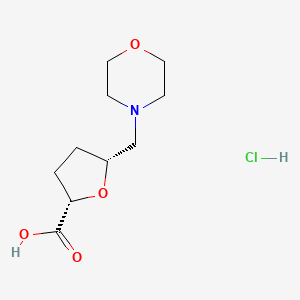
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as Lisdexamfetamine, which is a prodrug of dextroamphetamine. It is a white crystalline powder that is soluble in water and has a molecular weight of 263.77 g/mol. The purpose of
Mecanismo De Acción
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a prodrug of dextroamphetamine, which means that it is converted into dextroamphetamine in the body. Dextroamphetamine is a stimulant that increases the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and alertness. The increased levels of dopamine and norepinephrine result in improved cognitive function, increased focus, and decreased fatigue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of dextroamphetamine. The compound increases the levels of dopamine and norepinephrine in the brain, which results in improved cognitive function, increased focus, and decreased fatigue. The compound has also been shown to have potential therapeutic applications in the treatment of ADHD and narcolepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride in lab experiments are its ability to increase focus and cognitive function, which can improve the accuracy and efficiency of experiments. The compound is also soluble in water, which makes it easy to administer to test subjects. However, the limitations of using the compound in lab experiments are its potential side effects and the complex synthesis method, which requires a high level of expertise and equipment.
Direcciones Futuras
There are several future directions for the use of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride in scientific research. One direction is to study the effects of the compound on other neurotransmitters in the brain, such as serotonin and gamma-aminobutyric acid (GABA). Another direction is to investigate the potential therapeutic applications of the compound in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to determine the long-term effects of the compound on the brain and the body.
Métodos De Síntesis
The synthesis of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride involves the reaction of L-lysine with methylphenidate. The reaction takes place in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography. The synthesis method is complex and requires a high level of expertise and equipment.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride has been extensively used in scientific research for its various applications. It is commonly used as a tool in neuroscience research to study the effects of dopamine on the brain. It is also used in the field of pharmacology to study the effects of stimulants on the central nervous system. The compound has been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGIWBPGJAHRNL-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.4]nonan-2-amine](/img/structure/B2781352.png)
![2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2781354.png)

![5-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)-2-piperazin-1-ylnicotinamide](/img/structure/B2781361.png)


![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)

![3,4-dichloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2781368.png)


![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2781374.png)